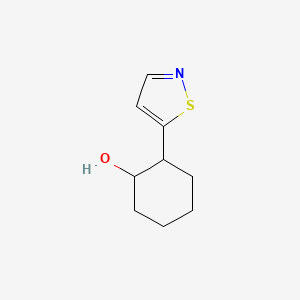
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol is a heterocyclic compound that features a thiazole ring attached to a cyclohexanol moiety. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 2-(1,2-Thiazol-5-yl)cyclohexan-1-ol typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-5-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect the activity of enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol can be compared with other thiazole derivatives such as:
1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol: Similar structure but with an amino group at the thiazole ring.
2-(1,3-thiazol-5-yl)ethan-1-ol: A simpler thiazole derivative with an ethan-1-ol moiety.
The uniqueness of this compound lies in its specific combination of the thiazole ring and cyclohexanol, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(1,2-thiazol-5-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13NOS/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h5-8,11H,1-4H2 |
InChI Key |
SLAOTMLEZGMJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=NS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



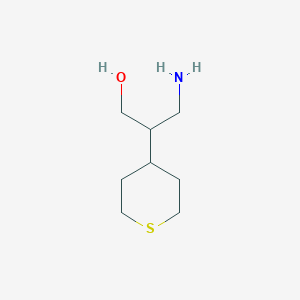
![2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13286590.png)

![1-[(3-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B13286598.png)
![4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13286604.png)
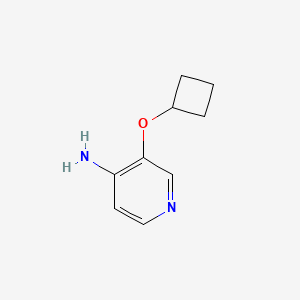
![Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13286606.png)
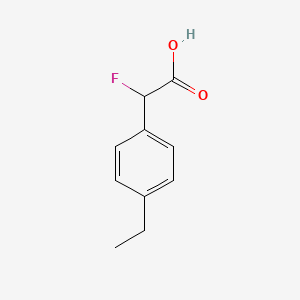
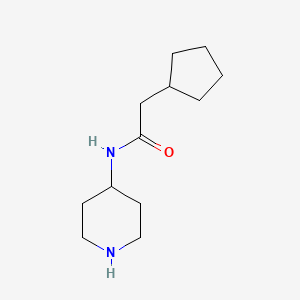
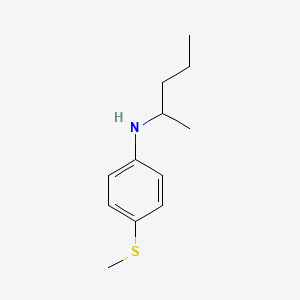
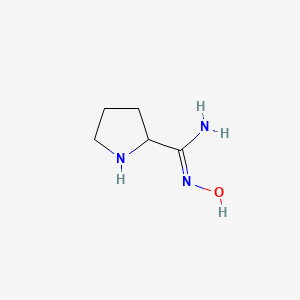
![4-[(Pentan-3-yl)amino]benzamide](/img/structure/B13286626.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol](/img/structure/B13286632.png)
